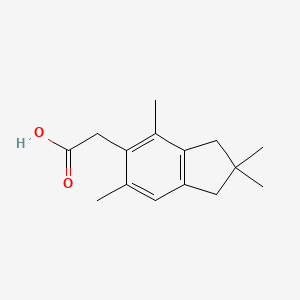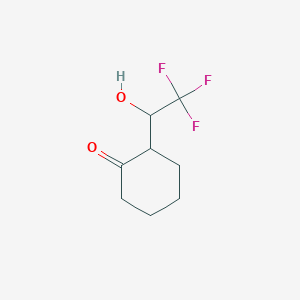
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is an organic compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, where a trifluoromethyl group and a hydroxyl group are attached to the second carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- typically involves the reaction of cyclohexanone with a trifluoromethylating agent and a hydroxylating agent under controlled conditions. One common method is the reaction of cyclohexanone with trifluoroacetaldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2,2-trifluoro-1-oxoethyl)cyclohexanone or 2-(2,2,2-trifluoro-1-carboxyethyl)cyclohexanone.
Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone, 2-(1-hydroxyethyl)-: Similar structure but lacks the trifluoromethyl group.
Cyclohexanone, 2-(2,2,2-trifluoro-1-oxoethyl)-: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclohexanone, 2-(2,2,2-trifluoro-1-carboxyethyl)-: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
138249-74-8 |
|---|---|
Molekularformel |
C8H11F3O2 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5,7,13H,1-4H2 |
InChI-Schlüssel |
QYKJWBGZUCBSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


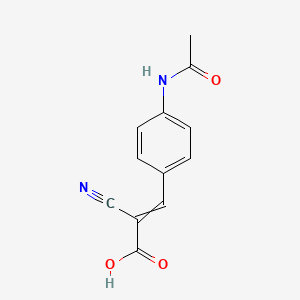
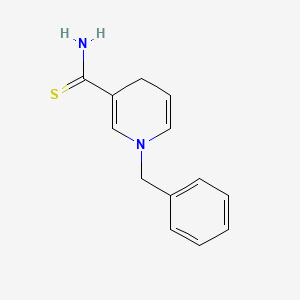
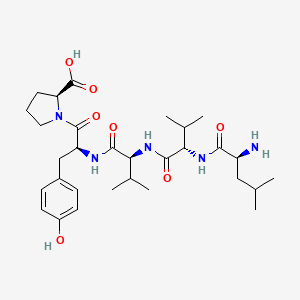
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
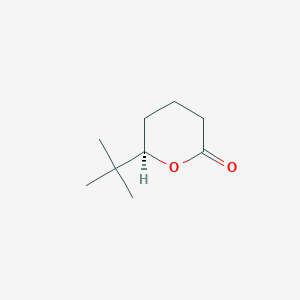
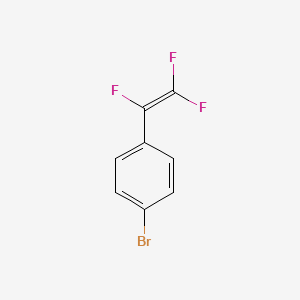
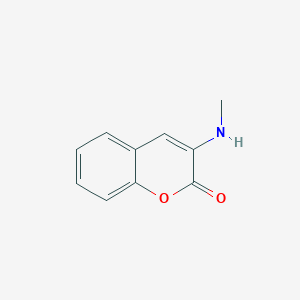
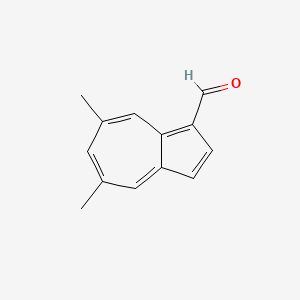

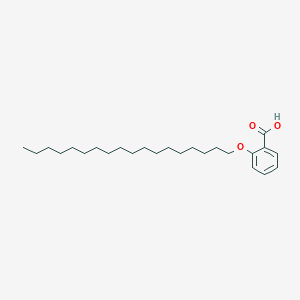
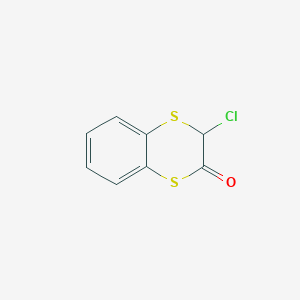
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
